6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
Properties
IUPAC Name |
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S2/c1-4-18-13-16-9-8-6(2)5-7(3)15-12(8)19-10(9)11(14)17-13/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHJXWZDNZFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)Cl)SC3=C2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the chlorine atom: Chlorination is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the ethylsulfanyl group: This step involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
While the compound is primarily synthesized on a small scale for research purposes, industrial production would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The presence of the chlorine and ethylsulfanyl groups may enhance its binding affinity to specific targets, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Insights
Heteroatom Influence : The target compound’s sulfur and nitrogen atoms likely enhance electron-deficient properties, contrasting with oxygen-dominated systems like catechins (Figure 4, ). Such differences impact reactivity and binding interactions.
Substituent Effects : The chloro-ethylsulfanyl group may confer unique steric and electronic profiles compared to simpler methyl or hydroxyl substituents in catechins or benzothiazepines.
Crystallographic Analysis : Tools like SHELX-76 and SHELXL are essential for resolving such complex tricyclic systems, enabling precise bond-length and angle measurements critical for comparative studies .
Methodological Considerations for Comparative Studies
Data Sources and Tools
- Structural Databases : The Protein Data Bank (PDB) primarily archives macromolecular structures, but small-molecule crystallographic data for analogs may reside in specialized repositories (e.g., Cambridge Structural Database) .
- Software : SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) are industry standards for small-molecule crystallography, ensuring accuracy in structural comparisons .
Limitations in Current Evidence
The provided materials lack direct references to the target compound or its close analogs. For instance, focuses on catechins in tea (flavonoids), which are structurally distinct from the sulfur/nitrogen-rich tricyclic system of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
